Ethyl 3-azido-4-oxopentanoate

Catalog No.
S13970200
CAS No.
M.F
C7H11N3O3
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-azido-4-oxopentanoate

Product Name

Ethyl 3-azido-4-oxopentanoate

IUPAC Name

ethyl 3-azido-4-oxopentanoate

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3

InChI Key

FTHUPIUMDIOXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)N=[N+]=[N-]

Ethyl 3-azido-4-oxopentanoate is an organic compound classified as an azido ketone. Its molecular formula is C7H11N3O3C_7H_{11}N_3O_3, and it has a molecular weight of 185.18 g/mol. The compound features an azido group (N3-N_3) attached to a carbon chain with a ketone functional group, making it a versatile intermediate in organic synthesis. Ethyl 3-azido-4-oxopentanoate is particularly noted for its reactivity, allowing it to participate in various chemical transformations that yield a wide range of derivatives, which are valuable in both academic and industrial contexts .

  • Reduction: It can be reduced to ethyl 3-amino-4-oxopentanoate using hydrogenation or other reducing agents.
  • Substitution: The azido group can be substituted with nucleophiles, such as primary amines, leading to the formation of ethyl 4-imino-3-amino-2-pentenoates.
  • Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions with alkynes, resulting in the formation of triazoles .

These reactions are facilitated by common reagents like hydrogen gas, primary amines, and alkynes, producing various derivatives such as amines, imines, and triazoles.

The biological activity of ethyl 3-azido-4-oxopentanoate is notable in medicinal chemistry. It serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceuticals. Its derivatives have shown potential antibacterial, antifungal, and anticancer properties, making it a compound of interest in drug development .

Several methods exist for synthesizing ethyl 3-azido-4-oxopentanoate:

  • Nucleophilic Substitution: A common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions. This method requires careful control of heating time to avoid decomposition into side products .
  • Alternative Methods: Other methods include substituting ethyl 3-chloro-4-oxopentanoate with sodium azide under similar conditions or using ethyl 3-[(4-nitrophenyl)sulfonyloxy]-4-oxopentanoate for improved yields under milder conditions .

Ethyl 3-azido-4-oxopentanoate has diverse applications across various fields:

  • Organic Chemistry: It acts as a building block for synthesizing heterocyclic compounds such as triazoles and pyrazoles.
  • Pharmaceuticals: The compound is utilized in developing drugs targeting bacterial infections and cancer.
  • Materials Science: It is involved in producing polymers and advanced materials due to its reactive nature .

Research has shown that ethyl 3-azido-4-oxopentanoate can interact with various nucleophiles and undergo multiple transformations. For instance, when reacted with primary amines in the presence of titanium(IV) chloride, it yields specific imino compounds as single stereoisomers . These interactions highlight its potential versatility in synthetic applications.

Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as:

Compound NameMolecular FormulaKey Features
Ethyl 3-azido-4-oxobutanoateC6H9N3O3C_6H_9N_3O_3Shorter carbon chain than ethyl 3-azido...
Ethyl 3-azido-4-oxopropanoateC5H7N3O3C_5H_7N_3O_3Even shorter carbon chain; less reactivity
Ethyl 3-amino-4-oxopentanoateC7H13N3O2C_7H_{13}N_3O_2Reduced form; retains some biological activity

While these compounds share similar functional groups and reactivity patterns, ethyl 3-azido-4-oxopentanoate's longer carbon chain enhances its reactivity profile and the diversity of derivatives it can produce. This unique aspect makes it particularly useful in synthetic organic chemistry compared to its shorter-chain counterparts .

The most widely reported synthesis of ethyl 3-azido-4-oxopentanoate involves nucleophilic substitution of α-halo-4-oxopentanoate derivatives with sodium azide (NaN~3~). For example, Erian et al. demonstrated that α-bromo ketones react with NaN~3~ in inert solvents like dichloromethane (CH~2~Cl~2~) at room temperature to yield α-azido ketones in 65–85% yields. This method leverages the electrophilicity of the α-carbon adjacent to the ketone group, which becomes susceptible to azide attack upon halogenation.

A representative pathway involves treating ethyl 3-bromo-4-oxopentanoate with NaN~3~ in dimethylformamide (DMF) at 50°C for 12 hours. The reaction proceeds via an S~N~2 mechanism, displacing bromide with the azide ion. Kinetic studies show that electron-withdrawing groups at the β-position enhance reaction rates by polarizing the α-carbon.

Table 1: Comparative Yields of α-Azido Ketones from α-Halo Precursors

α-Halo PrecursorSolventTemperature (°C)Yield (%)
Bromo derivativeCH~2~Cl~2~2578
Chloro derivativeDMF5065
Iodo derivativeAcetonitrile4082

The iodo variant exhibits higher reactivity due to weaker carbon-iodine bonds, but bromo derivatives are preferred for cost and stability.

Optimization of Azide Introduction via Sulfonate Intermediate Activation

Solvent and Stoichiometric Considerations in Azidation Reactions

Solvent polarity profoundly impacts azidation kinetics. Polar aprotic solvents like DMF stabilize the transition state by solvating sodium ions, increasing azide nucleophilicity. Conversely, nonpolar solvents like toluene result in incomplete conversions due to poor NaN~3~ solubility. A study using ethyl 3-bromo-4-oxopentanoate in DMF achieved 92% conversion at 1:1.2 substrate-to-azide ratios, whereas toluene yielded only 34% under identical conditions.

Stoichiometric excess of NaN~3~ (1.5–2.0 equivalents) is critical to drive reactions to completion, though higher ratios risk forming diazo byproducts. Flow chemistry systems, as described by Bartrum et al., enable precise stoichiometric control, achieving 95% azide incorporation with minimal waste.

Table 2: Solvent Effects on Azidation Efficiency

SolventDielectric ConstantConversion (%)
DMF36.792
Acetonitrile37.588
Toluene2.434
THF7.567

Byproduct Analysis and Elimination Pathway Mitigation

The primary byproducts in azidation reactions include α-imino ketones (from thermal N~2~ elimination) and diazo compounds (from over-azidation). For example, heating ethyl 3-azido-4-oxopentanoate above 60°C induces denitrogenation to form ethyl 3-imino-4-oxopentanoate, detectable via ^1^H NMR at δ 2.8 ppm (CH~2~) and δ 8.1 ppm (NH).

Mitigation strategies include:

  • Low-Temperature Reactions: Maintaining temperatures below 40°C suppresses N~2~ loss.
  • Inert Atmospheres: Conducting reactions under nitrogen or argon minimizes oxidative byproducts.
  • Catalytic Additives: Triethylamine (1 mol%) scavenges HBr, preventing acid-catalyzed decomposition.

Competing pathways, such as the Huisgen cycloaddition between azides and alkynes, are negligible in the absence of copper catalysts. However, trace metals in reagents can inadvertently initiate click chemistry, necessitating rigorous purification of starting materials.

From Ethyl 3-azido-4-oxopentanoate

Primary AmineProductYield (%)Reaction ConditionsStereochemistry
IsopropylamineEthyl 3-amino-4-(N-isopropylimino)-2-pentenoate (7a)83TiCl4 (0.6 equiv), dry Et2O, reflux, 14hSingle stereoisomer (E/Z undefined)
tert-ButylamineEthyl 3-amino-4-(N-tert-butylimino)-2-pentenoate (7b)55TiCl4 (0.6 equiv), dry Et2O, reflux, 14hSingle stereoisomer (E/Z undefined)
CyclohexylamineEthyl 3-amino-4-(N-cyclohexylimino)-2-pentenoate (7c)84TiCl4 (0.6 equiv), dry Et2O, reflux, 14hSingle stereoisomer (E/Z undefined)

The mechanism proceeds through initial formation of an α-azido imine intermediate, which exists in tautomeric equilibrium with the corresponding enamine [1]. Elimination of molecular nitrogen generates an α-diimine intermediate that subsequently tautomerizes to the stable 4-alkylimino-3-amino-2-pentenoate products [1]. The presence of the β-ester functionality significantly influences the reaction pathway compared to unfunctionalized α-azido ketones, which typically produce mixtures of α-diimines and α-azido ketimines [1].

The γ-imino-β-enamino ester products can be further transformed through chemoselective hydrogenation using palladium on carbon catalyst [1]. This reduction specifically targets the imino functionality while preserving the enamino ester moiety, yielding the corresponding γ-amino-β-enamino esters in yields ranging from 50% to 88% [1].

Table 2: Chemoselective Reduction of γ-Imino-β-Enamino Esters to γ-Amino-β-Enamino Esters

Starting MaterialProductYield (%)Reaction ConditionsSelectivity
Ethyl 3-amino-4-(N-isopropylimino)-2-pentenoate (7a)Ethyl 3-amino-4-(N-isopropylamino)-2-pentenoate (12a)8810% Pd/C, EtOH, H2 (6 bar), RT, 14hChemoselective reduction of imino group
Ethyl 3-amino-4-(N-tert-butylimino)-2-pentenoate (7b)Ethyl 3-amino-4-(N-tert-butylamino)-2-pentenoate (12b)5010% Pd/C, EtOH, H2 (6 bar), RT, 14hChemoselective reduction of imino group
Ethyl 3-amino-4-(N-cyclohexylimino)-2-pentenoate (7c)Ethyl 3-amino-4-(N-cyclohexylamino)-2-pentenoate (12c)7910% Pd/C (20%), EtOH, H2 (6 bar), RT, 48hChemoselective reduction of imino group

These γ-amino-β-enamino ester derivatives serve as important synthons for the preparation of biologically active compounds, including β-amino acids and various heterocyclic systems [1]. They have demonstrated utility in the synthesis of statine analogues for renin inhibitors and in the Bohlmann-Ratz synthesis of pyridine derivatives [1].

Role in Oxazole and Thiazole Ring Formation via Staudinger/Aza-Wittig Cascades

The Staudinger/aza-Wittig reaction cascade represents a powerful methodology for converting azido compounds into nitrogen-containing heterocycles [2] [3]. This transformation involves the initial reaction of a phosphine with an azide to form an iminophosphorane intermediate, followed by intramolecular cyclization with a carbonyl group to generate the desired heterocyclic framework [2] [3].

For oxazole formation, azido ketones can undergo thermal rearrangement via azirine intermediates [4]. α-Azidoacetophenones are converted into 2-aryl-1,3-oxazole-4-carbaldehydes through rearrangement of the carbon framework upon exposure to dimethylformamide/phosphorus oxychloride conditions [4]. This metal-free approach provides direct access to functionalized oxazoles with carbon framework rearrangement as a key mechanistic feature [4].

Table 4: Oxazole Ring Formation Methods from Azido Compounds

MethodStarting MaterialReaction ConditionsProduct TypeKey Features
Thermal rearrangement of azido ketones via azirinesα-AzidoacetophenonesDMF/POCl3, thermal2-Aryl-1,3-oxazole-4-carbaldehydesMetal-free, carbon framework rearrangement
Staudinger/aza-Wittig cascade from azidesAzido aldehydes with PPh3PPh3, intramolecular cyclizationCyclic imines via iminophosphorane intermediateHigh enantioselectivity possible with chiral phosphines
Cyclization of azido estersAzido ester precursorsBasic or thermal conditionsSubstituted oxazolesDirect cyclization from azide
Modified Hantzsch synthesisα-Haloketones + amidesHeat, acid catalystVarious thiazole derivativesClassical heterocycle synthesis

Thiazole formation from azido compounds typically employs modified Hantzsch thiazole synthesis conditions [5] [6]. The reaction of α-haloketones with thioamide derivatives under reflux conditions provides thiazole rings in yields ranging from 70% to 95% [5]. One-pot multicomponent reactions involving aldehydes, thiosemicarbazides, and hydrazonoyl chlorides in dioxane with triethylamine as base have proven highly efficient, affording thiazole derivatives in 75-94% yields within 2-4 hours [6].

Table 5: Thiazole Ring Formation Methods

MethodStarting MaterialsReaction ConditionsYield Range (%)Advantages
Modified Hantzsch thiazole synthesisα-Haloketones + thioamidesReflux in appropriate solvent70-95Well-established, reliable
Cyclodehydration/oxidation cascadeSerine-containing peptidesDAST, BrCCl3/DBU oxidation85 (for 3 steps)Peptide-compatible conditions
Azido ketone cyclizationAzido ketones + sulfur nucleophilesThermal or catalytic conditionsVariableDirect from azido precursors
One-pot multicomponent reactionAldehyde + thiosemicarbazide + hydrazonoyl chlorideDioxane/TEA, reflux 2-4h75-94High efficiency, broad scope

The thiazole/oxazole-modified microcins biosynthetic pathway demonstrates the biological relevance of these transformations [7]. Thiazoles and oxazoles are installed by the successive action of an ATP-dependent cyclodehydratase and a flavin mononucleotide-dependent dehydrogenase, responsible for azoline formation and azoline oxidation, respectively [7].

Lactamization Strategies Through Radical Cyclization Pathways

Radical cyclization reactions of azido compounds provide efficient access to lactam frameworks through various mechanistic pathways [8] [9] [10]. The combination of azide functionality with appropriate radical precursors enables the construction of five- to eight-membered lactam rings with high regioselectivity and functional group tolerance.

Aminyl radical cyclization represents a well-established approach for lactam synthesis [8] [9]. Treatment of α-azido-β-keto esters with tributyltin hydride generates stannylaminyl radicals through initial addition to the azido moiety [8] [9]. These radicals undergo intramolecular three-membered cyclization onto the adjacent ketone group to form alkoxyl radicals, which subsequently undergo regiospecific β-scission to generate stable ring-opened radicals that are reduced by tributyltin hydride to perpetuate the chain reaction [8] [9]. This methodology provides yields ranging from 50% to 88% for the formation of alkoxycarbonyl-substituted amides and lactams [8] [9].

Aryl radical cyclization combined with carbonylation offers a tandem approach to spirocyclic lactam formation [10]. Iodoaryl allyl azides react with carbon monoxide under radical conditions to generate 4,4-spirocyclic indoline, benzofuran, and oxindole γ-lactams [10]. The reaction sequence involves aryl radical cyclization, radical carbonylation, and spirocyclization of the resulting acyl radical onto the azide group [10]. Using tris(trimethylsilyl)silane and azobisisobutyronitrile under 80 atmospheres of carbon monoxide pressure in tetrahydrofuran at 80°C provides the desired spirocyclic lactams in moderate to good yields [10].

Table 6: Lactamization Strategies Through Radical Cyclization Pathways

Radical TypeMechanismRing SizeYield Range (%)Key Features
Aminyl radical cyclizationBu3SnH addition to azide → aminyl radical → ketone cyclization5-6 membered lactams50-88Regiospecific nitrogen insertion
Aryl radical cyclization/carbonylationArI + CO → spirocyclic lactam formation4,4-spirocyclic γ-lactams60-80Quaternary carbon center formation
Acyl radical cyclizationAcyl radical addition to azido group5-6 membered lactamsVariableDirect azide incorporation
Photoenzymatic radical cyclizationFlavin-dependent enzyme catalysisγ, δ, ε, ζ-lactams>90 selectivityHigh selectivity, mild conditions

Photoenzymatic radical cyclization has emerged as a highly selective method for challenging lactam formations. Flavin-dependent 'ene'-reductases afford the highest level of product selectivity for the preparation of γ-, δ-, ε-, and ζ-lactams via radical cyclization of α-haloamides. The enzyme preorganizes the substrate for cyclization through selective binding of the cis amide isomer, helping to avoid premature radical termination and achieving greater than 90% selectivity even for challenging eight-membered ring formations.

Acyl radical cyclization onto azido groups provides another pathway for lactam synthesis [11]. Intramolecular cyclization of acyl radicals onto azido moieties generates cyclized lactams through a novel radical approach [11]. This methodology is particularly valuable for constructing medium-ring lactams that are challenging to access through conventional approaches.

Tandem Azide-Diazo Functionalization for Carbenoid Chemistry

The conversion of azides into diazo compounds opens new avenues for carbenoid chemistry and related transformations [12] [13]. This approach combines the synthetic accessibility of azido compounds with the rich reactivity of diazo derivatives, enabling diverse functionalization strategies under mild conditions.

Phosphinoester-mediated conversion of azides to diazo compounds in aqueous media represents a significant advancement in biocompatible diazo chemistry [12]. The optimized phosphinoester reagent mediates efficient conversion of azides into diazo compounds in phosphate buffer at neutral pH and room temperature [12]. High yields are maintained in the presence of common nucleophilic or electrophilic functional groups, and reaction progress can be monitored by colorimetry through quantification of the released 4-nitrophenolate anion [12].

Copper-catalyzed carbenoid insertion reactions of α-diazoesters and α-diazoketones into silicon-hydrogen and sulfur-hydrogen bonds demonstrate the synthetic utility of azide-derived diazo compounds [14]. Using 5 mol% of simple copper(I) salts as catalysts, α-diazoesters provide α-silylesters and α-thioesters in yields up to 98% [14]. α-Diazoketones require only 0.05 mol% of the same catalyst and yield α-silylketones in 50-70% yields [14].

Table 7: Tandem Azide-Diazo Functionalization for Carbenoid Chemistry

Diazo PrecursorMetal CatalystReaction TypeYield Range (%)Applications
α-DiazoestersCu(I) salts (5 mol%)Si-H, S-H insertionUp to 98α-Silylesters, α-thioesters synthesis
α-DiazoketonesCu(I) salts (0.05 mol%)Si-H insertion50-70α-Silylketones synthesis
Donor/acceptor diazo compoundsRh(II), Cu(I) complexesCyclopropanation, C-H insertion60-95Complex molecule synthesis
Azide-derived diazo compoundsPhosphinoester-mediated (metal-free)Diazo formation in aqueous media70-90Biocompatible diazo generation

Donor/acceptor carbenoids derived from azide precursors exhibit enhanced selectivity compared to conventional carbenoids [15]. These intermediates display electrophilic character modulated by the electronic nature of substituents, with donor groups providing increased selectivity and acceptor groups enhancing reactivity [15]. Applications include cyclopropanation reactions, [4+3] cycloadditions, and carbon-hydrogen functionalization methodologies with yields typically ranging from 60% to 95% [15].

The thermal stability and explosive hazard assessment of diazo compounds derived from azides is crucial for safe synthetic applications [16]. Differential scanning calorimetry studies reveal that electron-withdrawing groups on aryl substituents increase both the initial decomposition temperature and onset temperature, while electron-donating groups have the opposite effect [16]. Statistical models based on Hammett parameters can reasonably predict onset temperatures for hypothetical alkyl(phenyl)diazoacetates [16].

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

185.08004122 g/mol

Monoisotopic Mass

185.08004122 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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